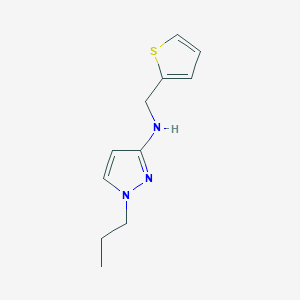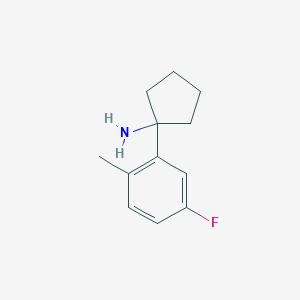amine](/img/structure/B11736151.png)
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl](2-methoxyethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-dimethyl-1H-pyrazol-5-yl)methylamine: is an organic compound that features a pyrazole ring substituted with dimethyl groups and an amine group linked to a methoxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-dimethyl-1H-pyrazol-5-yl)methylamine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable alkylating agent, such as 2-methoxyethylamine. The reaction is usually carried out under basic conditions to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts or specific solvents, to increase yield and purity. The process may also include steps for purification, such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The pyrazole ring can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of oxides or imines.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated pyrazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: In biological research, the compound may be used as a ligand in the study of enzyme interactions or as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals, such as agrochemicals or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1,3-dimethyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific chemical environment. The pathways involved typically include binding to the active site of the target molecule, leading to changes in its activity or function.
Comparison with Similar Compounds
1,3-dimethyl-1H-pyrazole: A simpler analog without the methoxyethylamine substitution.
2-methoxyethylamine: A compound with similar functional groups but lacking the pyrazole ring.
Uniqueness: (1,3-dimethyl-1H-pyrazol-5-yl)methylamine is unique due to the combination of the pyrazole ring and the methoxyethylamine chain, which imparts specific chemical properties and reactivity. This combination allows for a wide range of applications and makes the compound a valuable tool in various fields of research and industry.
Properties
Molecular Formula |
C9H17N3O |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-methoxyethanamine |
InChI |
InChI=1S/C9H17N3O/c1-8-6-9(12(2)11-8)7-10-4-5-13-3/h6,10H,4-5,7H2,1-3H3 |
InChI Key |
BQLWBQVBNISFMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNCCOC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate](/img/structure/B11736072.png)
![1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11736085.png)
![5-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}-2-methoxyphenol](/img/structure/B11736091.png)
![3-[(quinolin-8-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B11736104.png)
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736105.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine](/img/structure/B11736112.png)
![N-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine](/img/structure/B11736113.png)
![2-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol](/img/structure/B11736126.png)
![2-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11736129.png)


![N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11736147.png)
![2-[3-({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11736159.png)

